N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a monoterpenoid compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched 7-oxanorbornane derivatives, which are useful intermediates in the synthesis of the target compound. The reaction conditions often include the use of catalysts such as ZnI2 to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing complex natural products and bioactive compounds . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a chemokine receptor antagonist . Additionally, its unique structure makes it useful in material science for developing new polymers and molecular devices .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a chemokine receptor antagonist, it binds to CXCR2 receptors, inhibiting their activation and subsequent signaling pathways . This inhibition can reduce inflammation and metastasis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide include other bicyclo[2.2.1]heptane derivatives, such as N,N’-diarylsquaramide CXCR2 antagonists and aza-nitro-substituted bicyclo[2.2.1]heptane derivatives .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the dimethylphenyl group, which imparts unique chemical and biological properties. This compound’s ability to act as a chemokine receptor antagonist highlights its potential therapeutic applications, distinguishing it from other similar bicyclic compounds .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-6-5-7-14(12(11)2)19-16(21)18-9-8-13(10-18)17(3,4)15(18)20/h5-7,13H,8-10H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPJQAGHALCPFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.